![molecular formula C7H18Cl2N2O B1383702 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2060034-69-5](/img/structure/B1383702.png)
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Overview
Description
“3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 .
Physical and Chemical Properties
This compound is a powder at room temperature . It has a complex structure with a topological polar surface area of 35.5 Ų .
Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Catalysis : 4-(Dimethylamino)pyridines, which are structurally similar to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, have been synthesized using an efficient chemoenzymatic route. These compounds exhibit important catalytic properties in the stereoselective construction of quaternary centers, highlighting their potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Catalysis in Organic Synthesis
- Recyclable Catalyst for Acylation : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (a compound related to 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride) demonstrated its use as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism was thoroughly investigated, highlighting its utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Analytical Chemistry Applications
- Fluorescence Studies : Research on 4-(dimethylamino)pyridine and its derivatives, which are similar to the compound , have provided insights into their fluorescence characteristics. These studies are crucial for understanding the dynamics of excited electronic states, potentially useful in analytical chemistry applications (Mishina et al., 2001).
Synthesis of Structurally Diverse Compounds
- Generation of a Structurally Diverse Library : A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions. This approach generated a wide array of structurally diverse compounds, demonstrating the versatility of such dimethylamino-substituted compounds in synthetic chemistry (Roman, 2013).
Application in pH Sensing
- Turn-on pH Sensor : A study on a mono-substitutional BOPHY dye containing a (p-dimethylamino)styryl group indicated its potential use as a turn-on pH sensor. The fluorescence of this dye was dramatically enhanced upon protonation of the tertiary amine function, making it suitable for pH sensing applications (Jiang et al., 2015).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7(10)3-4-8-5-7;;/h8,10H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCMTKUKPDZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNC1)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride | |
CAS RN |
2060034-69-5 | |
Record name | 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.